N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide
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Overview
Description
The compound “N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring, and a chromene ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to confirm the structures of synthesized derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like solubility, melting point, and crystallinity. These properties are crucial for the practical application of these compounds.Scientific Research Applications
Synthesis and Characterization
N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide and its analogs have been synthesized and characterized through various techniques, including Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra. These methodologies confirm the structures of novel synthesized compounds, highlighting the chemical's versatile framework for further biological and chemical property exploration (Palkar et al., 2017).
Antimicrobial Activity
Research indicates potential antimicrobial properties within this chemical's framework. For instance, derivatives of similar chemical structures have displayed significant antibacterial activity against various pathogens, such as Staphylococcus aureus and Bacillus subtilis. This suggests a promising application in combating microbial infections and designing new antimicrobial agents (Aytemir et al., 2003).
Antifungal and Herbicidal Activity
Further studies explore the compound's derivatives for antifungal and herbicidal activities. Specific analogs have shown efficacy against phytopathogenic fungi, indicating potential for agricultural applications in managing crop diseases and pests. This expands the compound's utility beyond medicinal chemistry into agronomy and plant science (Vicentini et al., 2007).
Anticancer Evaluation
The exploration of anticancer properties is another significant area of research for this compound. Certain derivatives have been tested for their cytotoxic activity against cancer cell lines, including breast cancer cells, showcasing the potential for novel cancer therapeutics development. This application could lead to advancements in oncology treatments and a better understanding of cancer biology (Senthilkumar et al., 2021).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential therapeutic effects, as well as studies to better understand its physical and chemical properties. This could involve in-depth studies of its mechanism of action, as well as the development of methods to synthesize it more efficiently .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-21(17-9-14-5-1-2-6-18(14)30-22(17)27)24-15-10-23-25(11-15)12-16-13-28-19-7-3-4-8-20(19)29-16/h1-11,16H,12-13H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNFOMMYYARSRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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